2-Hepten-4-one, 6-(2-hydroxy-4-methylphenyl)-2-methyl-
Overview
Description
Turmeronol b belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Turmeronol b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, turmeronol b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, turmeronol b can be found in herbs and spices and turmeric. This makes turmeronol b a potential biomarker for the consumption of these food products.
Scientific Research Applications
Synthesis and Characterization
- A New Synthesis of Methyl Heptenone : Saito, Tachibana, and Omichi (1962) described the synthesis of 6-Methyl-6-hepten-2-one from 4-methyl-l-penten-3-ol acetate or 2-methyl-4-penten-2-ol acetate through Prins Reaction, highlighting its significance in organic synthesis and chemical reactions (S. Saito, T. Tachibana, H. Omichi, 1962).
Potential in Material Science
- Toward "Willowlike" Thermotropic Dendrimers : Percec, Chu, and Kawasumi (1994) explored the synthesis and characterization of specific monomers, which can lead to understanding the properties of complex polymers and potential applications in material science (V. Percec, P. Chu, M. Kawasumi, 1994).
Atmospheric Chemistry
- Gas-Phase Reactions of 6-Methyl-5-hepten-2-one : Smith, Rigler, Kwok, and Atkinson (1996) studied the reactions of 6-Methyl-5-hepten-2-one with various radicals and ozone, highlighting its role in atmospheric chemistry and environmental science (Anna M. Smith, E. Rigler, E. Kwok, R. Atkinson, 1996).
Biotechnological Applications
- Metabolite Formation by Botrytis cinerea : Schwab, Bernreuther, Puapoomchareon, Mori, and Schreier (1991) explored the biotransformation of 2-methyl-2-hepten-6-one by Botrytis cinerea, which is significant for biotechnological applications, such as in the production of specific metabolites (Eli Schwab, A. Bernreuther, P. Puapoomchareon, K. Mori, P. Schreier, 1991).
Organic Chemistry and Synthesis
- Preparation of Isometheptene Metabolites : Taylor and Coutts (1979) synthesized metabolites of isometheptene, demonstrating the compound's relevance in the field of organic synthesis (W. Taylor, R. T. Coutts, 1979).
- Palladium-Mediated Cyclization : Han and Widenhoefer (2007) investigated the palladium-mediated cyclization of 6-methyl-1-phenyl-6-hepten-2-one, providing insights into novel reaction mechanisms and pathways in organic chemistry (Xiaoqing Han and, R. Widenhoefer, 2007).
properties
IUPAC Name |
6-(2-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h5-8,12,17H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJOOQDLOBLCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)CC(=O)C=C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449715 | |
Record name | 2-Hepten-4-one, 6-(2-hydroxy-4-methylphenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hepten-4-one, 6-(2-hydroxy-4-methylphenyl)-2-methyl- | |
CAS RN |
139085-15-7, 131651-38-2 | |
Record name | 2-Hepten-4-one, 6-(2-hydroxy-4-methylphenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Turmeronol B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.